4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C12H8N4O3 and a molecular weight of 256.22 g/mol It is characterized by the presence of amino, nitro, and dicarbonitrile functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile typically involves the following steps:
Amination: The conversion of a nitro group to an amino group.
Coupling Reaction: The formation of the final compound through a coupling reaction between the aminophenol and a dicarbonitrile derivative.
The reaction conditions for these steps often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the nitro group will produce an amino derivative .
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological activities and pathways, making the compound useful in various biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a methoxy group instead of an amino group.
4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Contains a chlorine atom instead of an amino group.
Uniqueness
4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
865664-36-4 |
---|---|
Molekularformel |
C14H8N4O3 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
4-(4-amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H8N4O3/c15-7-9-1-2-11(5-10(9)8-16)21-12-3-4-13(17)14(6-12)18(19)20/h1-6H,17H2 |
InChI-Schlüssel |
ZKHIJUHWTZRZPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.